molecular formula C14H16BrN3OS B3054752 6-(Bromomethyl)benzo[b]thiophene CAS No. 6179-30-2

6-(Bromomethyl)benzo[b]thiophene

Cat. No.: B3054752
CAS No.: 6179-30-2
M. Wt: 354.27 g/mol
InChI Key: OPRBCTAWYLMSRF-UHFFFAOYSA-N
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Description

6-(Bromomethyl)benzo[b]thiophene is an organic compound with the molecular formula C9H7BrS. It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Safety and Hazards

The safety data sheet for 3-(Bromomethyl)benzo[b]thiophene suggests that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)benzo[b]thiophene typically involves the bromination of benzo[b]thiophene derivatives. One common method is the bromination of benzo[b]thiophene-6-methanol using brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)benzo[b]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzo[b]thiophene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)benzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)benzo[b]thiophene is unique due to the presence of both a bromine atom and a methyl group on the benzo[b]thiophene ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-(bromomethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPXAKUIRSDXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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